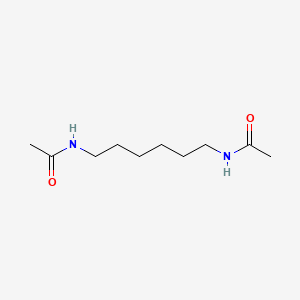

Hexamethylene bisacetamide

Übersicht

Beschreibung

Hexamethylene bisacetamide (HMBA) is a polar compound with antineoplastic activity . It is a tumor cell-differentiating agent that induces complete differentiation of 754A murine erythroleukemia cells .

Synthesis Analysis

HMBA was first synthesized and characterized as an erythroid differentiator for murine erythroleukemic cells . It has been analyzed in biological fluids and tissues by RP-HPLC .Molecular Structure Analysis

The molecular formula of HMBA is C10H20N2O2 and its molecular weight is 200.28 g/mol . The IUPAC name is N-(6-acetamidohexyl)acetamide .Chemical Reactions Analysis

HMBA has been analyzed in biological fluids and tissues by RP-HPLC . The samples of plasmas, urine, and tissues from cancer mice and rabbits were first used with methanol for pretreatment to remove protein impurity, then analyzed by RP-HPLC .Physical And Chemical Properties Analysis

HMBA is a hybrid polar-planar compound . More detailed physical and chemical properties can be found in the safety data sheet .Wissenschaftliche Forschungsanwendungen

Cancer Therapy

HMBA has been shown to have implications in cancer therapy . It simultaneously targets the AKT and MAPK pathways to repress NF-κB activity . This is particularly important as NF-κB is a transcription factor that plays a pivotal role in the control of inflammation and cell proliferation and is often constitutively activated in human cancers .

Lung Cancer Treatment

In the context of lung cancer, HMBA induces cell death and downregulates TNFα induced NF-κB activation in lung cancer cell lines . This suggests that HMBA could be used in combination with various existing kinase inhibitors or NF-κB inhibitors for management of lung cancer .

Breast Cancer Treatment

HMBA has also shown potential in the treatment of breast cancer. PTEN negative breast cancer cells, which have hyperactivation of the PI3K/Akt pathway, show increased sensitivity to growth inhibitory effects of combination of HMBA and TNFα . This suggests that HMBA could be used in the therapeutic exploitation of breast cancer .

Inducing Terminal Differentiation

HMBA is a hybrid polar compound that has been shown to induce terminal differentiation of transformed cells in several solid tumor and leukemic cell lines . This means that HMBA can induce cancer cells to differentiate into normal or benign cells .

Sensitizing Cells to Apoptosis

HMBA has been shown to sensitize cells to apoptosis in vitro . This means that HMBA can make cancer cells more susceptible to programmed cell death, thereby inhibiting their growth and proliferation .

Mononuclear Cell Induction

HMBA has been used as an inducing agent in obtaining mononuclear cells from the peripheral blood sample by Ficoll-Hypaque gradient separation . This suggests that HMBA could be used in the field of immunology for the study of mononuclear cells .

Wirkmechanismus

Hexamethylene bisacetamide (HMBA) is a hybrid polar compound that has been studied for its potential in inducing terminal differentiation of transformed cells in several solid tumor and leukemic cell lines .

Target of Action

HMBA primarily targets the AKT and MAPK pathways, and it represses NF-κB activity . It also interacts with HEXIM1 and 7SK snRNA via the PI3K/Akt pathway .

Mode of Action

HMBA inhibits the activation of several NFκB target genes in both lung and breast cancer cell lines . It mediates the inhibition of the Akt and ERK/MAPK cascade, which are critical for cell survival and proliferation and are well-known regulators of NFκB activation . HMBA can decrease the kinase activity of the IKK complex, leading to defective phosphorylation of IκBα and Ser536 of p65 .

Biochemical Pathways

HMBA simultaneously targets the AKT and MAPK pathways, both of which are critical for cell survival and proliferation . It also represses NF-κB activity, which plays a pivotal role in the control of inflammation and cell proliferation . Furthermore, HMBA releases P-TEFb from HEXIM1 and 7SK snRNA via the PI3K/Akt pathway .

Pharmacokinetics

HMBA is administered by continuous intravenous infusion for 5 consecutive days, with courses repeated every 4 weeks, provided there is acceptable, reversible toxicity . HMBA plasma steady-state concentrations (C_ss) are achieved in all patients by 12 to 24 hours into infusion . Once C_ss is achieved, daily variation is generally ≤10% from the mean C_ss . HMBA total-body clearance is linearly related to creatinine clearance .

Result of Action

HMBA induces cell death and downregulates TNFα induced NF-κB activation in lung cancer cell lines . It also induces terminal differentiation of transformed cells in several solid tumor and leukemic cell lines . Furthermore, HMBA can induce apoptosis in all these cell lines by downregulating the expression of Bcl-2, a known inhibitor of apoptosis .

Action Environment

The action of HMBA can be influenced by environmental factors. For instance, HMBA induces the expression of an endogenous protein, hexamethylene bisacetamide inducible protein 1 (HEXIM1), which inhibits cell growth . Increased HEXIM1 expression in breast tumor and breast epithelial cells resulted in a decrease of cell proliferation .

Eigenschaften

IUPAC Name |

N-(6-acetamidohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-9(13)11-7-5-3-4-6-8-12-10(2)14/h3-8H2,1-2H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQSTAOJRULKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCCCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041044 | |

| Record name | N,N'-Hexamethylenebisacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O > 50 (mg/mL), pH 4 Acetate buffer > 50 (mg/mL), pH 9 Carbonate buffer > 50 (mg/mL), 0.1 N NaOH > 50 (mg/mL), 0.1 N HCL > 50 (mg/mL), 10% Ethanol > 50 (mg/mL), 95% Ethanol > 50 (mg/mL), Methanol > 50 (mg/mL) | |

| Record name | HMBA | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/95580%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Product Name |

Hexamethylene bisacetamide | |

CAS RN |

3073-59-4 | |

| Record name | Hexamethylene bisacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3073-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylene bisacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | hmba | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Hexamethylenebisacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAMETHYLENE BISACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA133J59VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexamethylene bisacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

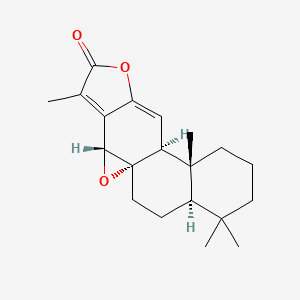

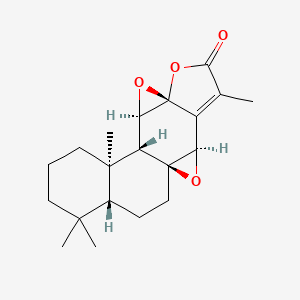

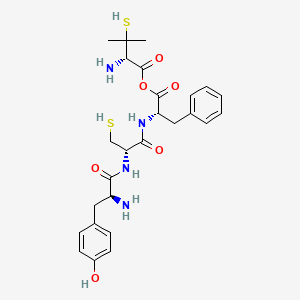

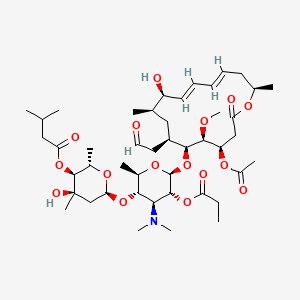

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B1673071.png)

![3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide](/img/structure/B1673072.png)

![1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B1673073.png)

![[(10Z)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1673080.png)